molecular formula C14H17NO2 B15162609 Oxazole, 2-(2-ethenyl-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyl- CAS No. 143123-58-4

Oxazole, 2-(2-ethenyl-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyl-

Cat. No.: B15162609
CAS No.: 143123-58-4
M. Wt: 231.29 g/mol
InChI Key: WXYFNWVUDKQOSS-UHFFFAOYSA-N
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Description

Oxazole, 2-(2-ethenyl-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyl- is a heterocyclic organic compound that belongs to the oxazole family. This compound is characterized by its unique structure, which includes an oxazole ring fused with a phenyl group substituted with an ethenyl and a methoxy group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazole, 2-(2-ethenyl-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethenyl-3-methoxybenzaldehyde with 4,4-dimethyl-1,3-dioxolane in the presence of an acid catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and dehydration, to yield the desired oxazole compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxazole, 2-(2-ethenyl-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocyclic structures.

    Substitution: The ethenyl and methoxy groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated heterocyclic compounds.

Scientific Research Applications

Oxazole, 2-(2-ethenyl-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyl- has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and materials.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

    Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Oxazole, 2-(2-ethenyl-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Oxazole, 2-(2-ethenylphenyl)-4,5-dihydro-4,4-dimethyl-: Lacks the methoxy group, resulting in different chemical properties and reactivity.

    Oxazole, 2-(3-methoxyphenyl)-4,5-dihydro-4,4-dimethyl-: Lacks the ethenyl group, affecting its reactivity and applications.

    Oxazole, 2-(2-ethenyl-3-methoxyphenyl)-5H-1,3-oxazole: Has a different oxidation state, leading to distinct chemical behavior.

Uniqueness

Oxazole, 2-(2-ethenyl-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyl- is unique due to the presence of both ethenyl and methoxy groups, which impart specific reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

143123-58-4

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

2-(2-ethenyl-3-methoxyphenyl)-4,4-dimethyl-5H-1,3-oxazole

InChI

InChI=1S/C14H17NO2/c1-5-10-11(7-6-8-12(10)16-4)13-15-14(2,3)9-17-13/h5-8H,1,9H2,2-4H3

InChI Key

WXYFNWVUDKQOSS-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)C2=C(C(=CC=C2)OC)C=C)C

Origin of Product

United States

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